(E)-methyl 2-((2-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(2-bromobenzoyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-3-21-14-9-8-11(17(23)24-2)10-15(14)25-18(21)20-16(22)12-6-4-5-7-13(12)19/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGGGRDIPKNRKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 2-((2-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₁₈BrN₂O₄S. The compound features a thiazole ring, which is known for its diverse biological activities, particularly in anticancer research. The presence of the bromobenzoyl group enhances its reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with 2-bromobenzoyl isocyanate or similar reagents. The reaction conditions often include solvents like methanol or ethanol under reflux conditions to facilitate the formation of the imine linkage.
Anticancer Activity
Recent studies indicate that thiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that compounds similar to this compound showed GI50 values ranging from 37 nM to 54 nM against human cancer cell lines, indicating potent anticancer properties .
Table 1: Antiproliferative Activity of Thiazole Derivatives
| Compound | GI50 (nM) | Targeted Cell Lines |
|---|---|---|
| (E)-methyl 2... | 37 - 54 | Various Human Cancer Cell Lines |
| Erlotinib | 33 | EGFR+ Mutant Cell Lines |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways such as the EGFR and BRAF pathways. The compound's ability to bind effectively to these targets has been supported by molecular docking studies, which suggest strong affinities towards these proteins .
Case Studies
- In Vitro Studies : In a series of in vitro tests, derivatives similar to this compound were evaluated for their cytotoxic effects on MCF-10A cells. Results indicated that these compounds maintained over 87% cell viability at concentrations up to 50 µM, suggesting low toxicity while exhibiting significant antiproliferative effects against cancer cells .
- Molecular Modeling : Docking simulations revealed that thiazole derivatives like (E)-methyl 2... could effectively inhibit BRAF V600E mutations commonly associated with resistance to EGFR inhibitors. These findings highlight the potential for combination therapies targeting both EGFR and BRAF pathways in colorectal cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Electronic and Steric Effects
The compound’s structural analogs can be categorized based on variations in substituents on the benzothiazole core and imino groups:
Key Observations :
- Halogen vs. Sulfonamide Groups : The bromine atom in the target compound enables halogen bonding, which can influence crystal packing (as seen in CSD entries ) and receptor binding, whereas the sulfonamide group in enhances water solubility and hydrogen-bonding capacity .
- Electronic Effects : The 2-bromobenzoyl group is moderately electron-withdrawing, contrasting with the strongly electron-withdrawing nitro group in the hypothetical analog, which would accelerate nucleophilic aromatic substitution (SNAr) reactions.
Crystallographic and Hydrogen-Bonding Patterns
- Crystal Packing : The bromine atom in the target compound may participate in Type II halogen bonds (C-Br···O/N), as observed in CSD structures , whereas sulfonamide-containing analogs form stronger hydrogen bonds (N-H···O) .
- Puckering Analysis : The dihydrobenzo[d]thiazole ring’s puckering (quantified via Cremer-Pople coordinates ) likely differs between ethyl- and methyl-substituted derivatives due to steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
